molecular formula C15H16N2O5S B5482620 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid

3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid

Numéro de catalogue B5482620
Poids moléculaire: 336.4 g/mol
Clé InChI: DPCNZGNNNYDJDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid, also known as MRS2578, is a potent and selective antagonist of the P2Y6 receptor. P2Y6 receptor is a member of the purinergic receptor family, which is responsible for regulating various physiological functions, including inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and neurological disorders.

Mécanisme D'action

3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid exerts its pharmacological effects by selectively blocking the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uridine diphosphate (UDP), a nucleotide that is released from damaged or stressed cells. Activation of P2Y6 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. By blocking P2Y6 receptor, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid inhibits the release of pro-inflammatory mediators and reduces inflammation.
Biochemical and physiological effects:
3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to have several biochemical and physiological effects. In cancer, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid inhibits cell proliferation, migration, and invasion by suppressing the activity of various signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. In inflammatory bowel disease, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid reduces inflammation and improves gut barrier function by inhibiting the production of pro-inflammatory cytokines and increasing the expression of tight junction proteins. In neurological disorders, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid improves cognitive function and reduces neuroinflammation by modulating the activity of microglia and astrocytes.

Avantages Et Limitations Des Expériences En Laboratoire

3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the P2Y6 receptor, which allows for the specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its stability and solubility, which make it suitable for in vitro and in vivo experiments. However, one of the main limitations is its relatively high cost, which may limit its widespread use in research. Additionally, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to have off-target effects on other receptors, such as P2Y1 and P2Y12, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid. One direction is to further elucidate its mechanism of action and signaling pathways, which may lead to the development of more potent and selective P2Y6 receptor antagonists. Another direction is to investigate its therapeutic potential in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the development of new drug delivery systems, such as nanoparticles and liposomes, may improve the efficacy and bioavailability of 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid in vivo. Overall, the research on 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has the potential to lead to the development of novel therapeutics for various diseases.

Méthodes De Synthèse

3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with 2-chloronicotinic acid to form 3-nitro-5-(pyridin-2-yl)benzoic acid. The nitro group is then reduced to an amino group, followed by the formation of a sulfonyl group through the reaction with sulfonyl chloride. Finally, the amino group is protected with a methoxyethyl group to form 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid.

Applications De Recherche Scientifique

3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and glioblastoma. In inflammatory bowel disease, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to reduce inflammation and improve gut barrier function. In neurological disorders, 3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid has been shown to improve cognitive function and reduce neuroinflammation.

Propriétés

IUPAC Name

3-(2-methoxyethylsulfamoyl)-5-pyridin-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-22-6-5-17-23(20,21)14-8-12(7-13(9-14)15(18)19)11-3-2-4-16-10-11/h2-4,7-10,17H,5-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCNZGNNNYDJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.